molecular formula C8H9NO4 B12873137 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid

Katalognummer: B12873137
Molekulargewicht: 183.16 g/mol
InChI-Schlüssel: MVHVHKNQKUCNBB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of a furan ring, a methyl group, and an amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid typically involves the reaction of furan-2-ylmethanol with methylamine, followed by the introduction of an oxoacetic acid moiety. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The oxo group can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted amino acid derivatives.

Wissenschaftliche Forschungsanwendungen

2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and amino acid moiety allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Furan-2-ylmethanol: A precursor in the synthesis of 2-((Furan-2-ylmethyl)(methyl)amino)-2-oxoacetic acid.

    Furan-2,5-dione: An oxidation product of the furan ring.

    N-methylglycine: A similar amino acid derivative.

Uniqueness

This compound is unique due to its combination of a furan ring and an amino acid derivative, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C8H9NO4

Molekulargewicht

183.16 g/mol

IUPAC-Name

2-[furan-2-ylmethyl(methyl)amino]-2-oxoacetic acid

InChI

InChI=1S/C8H9NO4/c1-9(7(10)8(11)12)5-6-3-2-4-13-6/h2-4H,5H2,1H3,(H,11,12)

InChI-Schlüssel

MVHVHKNQKUCNBB-UHFFFAOYSA-N

Kanonische SMILES

CN(CC1=CC=CO1)C(=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.